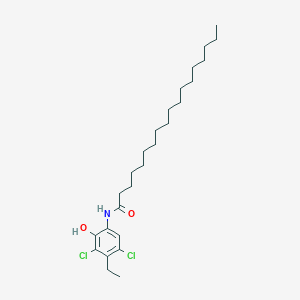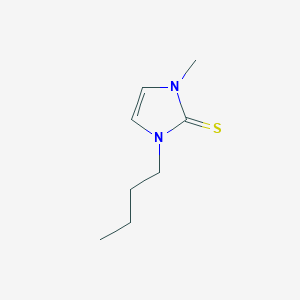
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is a complex organic compound that features a unique oxazolidinone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with an appropriate alkene derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts like palladium or platinum complexes are often employed to facilitate the cyclization process, and the reactions are typically carried out in large reactors under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which is the basis for its potential antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-phenyl-1,3-oxazolidin-2-one: Lacks the hex-4-en-2-yl group, making it less hydrophobic.
5-(Hex-4-en-2-yl)-4-hydroxy-1,3-oxazolidin-2-one: Lacks the phenyl group, affecting its aromatic properties.
Uniqueness
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its hydrophobic hex-4-en-2-yl group and aromatic phenyl group, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
113965-85-8 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-hex-4-en-2-yl-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-4-8-11(2)13-14(17)16(15(18)19-13)12-9-6-5-7-10-12/h3-7,9-11,13-14,17H,8H2,1-2H3 |
Clé InChI |
DPHFYGYHZKIZHM-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C)C1C(N(C(=O)O1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)


![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)


![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
